Arginine, N(G)-nitro-

NOS enzymology mechanism-based inhibition nitric oxide signaling

Arginine, N(G)-nitro- (commonly designated L-NNA, L-NOARG, or Nω-nitro-L-arginine) is a synthetic, substrate-analogue inhibitor of nitric oxide synthase (NOS) that preferentially targets the constitutive calcium/calmodulin-dependent isoforms—neuronal NOS (nNOS) and endothelial NOS (eNOS)—over the inducible isoform (iNOS). Unlike its methyl ester prodrug L-NAME, L-NNA is the direct, fully active inhibitory species that does not require esterase-mediated bioactivation.

Molecular Formula C6H13N5O4
Molecular Weight 219.20 g/mol
CAS No. 2149-70-4
Cat. No. B1678959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginine, N(G)-nitro-
CAS2149-70-4
SynonymsN omega Nitro L Arginine
N omega-Nitro-L-Arginine
N(G)-Nitroarginine
N(omega)-Nitroarginine
NG Nitro L Arginine
NG Nitroarginine
NG-Nitro-L-Arginine
NG-Nitroarginine
Nitroarginine
NO2Arg
NOARG
omega Nitroarginine
omega-Nitro-L-Arginine, N
omega-Nitroarginine
Molecular FormulaC6H13N5O4
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]
InChIInChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)
InChIKeyMRAUNPAHJZDYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-NNA (NG-Nitro-L-arginine, CAS 2149-70-4): A Constitutive NOS-Selective Inhibitor for Cardiovascular and Neuroscience Research


Arginine, N(G)-nitro- (commonly designated L-NNA, L-NOARG, or Nω-nitro-L-arginine) is a synthetic, substrate-analogue inhibitor of nitric oxide synthase (NOS) that preferentially targets the constitutive calcium/calmodulin-dependent isoforms—neuronal NOS (nNOS) and endothelial NOS (eNOS)—over the inducible isoform (iNOS) [1]. Unlike its methyl ester prodrug L-NAME, L-NNA is the direct, fully active inhibitory species that does not require esterase-mediated bioactivation [2]. It exhibits a distinctive time-dependent, slowly reversible (functionally irreversible) inactivation mechanism toward nNOS and eNOS, a property that fundamentally differentiates it from the rapidly reversible inhibitor L-NMMA [1].

Why L-NNA Cannot Be Interchanged with L-NAME, L-NMMA, or Other NOS Inhibitors in Experimental Protocols


Despite their shared arginine-based scaffold, first-generation NOS inhibitors exhibit profound differences in isoform selectivity, inactivation kinetics, quaternary structure effects, and pharmacokinetic behavior that preclude simple substitution. L-NNA inactivates nNOS and eNOS with high potency (KI = 0.09 and 0.02 µM, respectively) but acts as a purely reversible, low-potency inhibitor of iNOS (Ki = 8.1 µM), whereas L-NMMA displays the opposite pattern—irreversibly inactivating iNOS while only weakly and reversibly inhibiting constitutive isoforms [1]. In vivo, L-NNA is 87-fold more potent than L-NMMA at elevating arterial pressure [2]. Furthermore, L-NAME is a prodrug requiring cellular esterase hydrolysis to yield L-NNA, introducing an additional pharmacokinetic variable absent when L-NNA is administered directly [3]. These mechanistic and pharmacological divergences mean that selecting L-NNA over its analogs is not a matter of convenience but of experimental precision.

Quantitative Differentiation Evidence for L-NNA (CAS 2149-70-4) Versus Closest NOS Inhibitor Analogs


Time-Dependent, Mechanism-Based Inactivation of Constitutive NOS: L-NNA vs. L-NMMA Inactivation Kinetics

L-NNA acts as a time-dependent inactivator of both neuronal NOS (nNOS) and endothelial NOS (eNOS), while L-NMMA fails to inactivate eNOS and only weakly inactivates nNOS in the presence of exogenous tetrahydrobiopterin (BH4). Reif & McCreedy (1995) preincubated native NOS isoforms with each inhibitor and measured residual activity via L-arginine-to-L-citrulline conversion [1]. L-NNA rapidly inactivated nNOS (kinact = 0.083 min⁻¹, KI = 0.09 µM) and eNOS (kinact = 0.047 min⁻¹, KI = 0.02 µM), whereas L-NMMA produced no detectable inactivation of eNOS at concentrations up to 10 µM and only inactivated nNOS (kinact = 0.022 min⁻¹, KI = 2.0 µM) when 4 µM BH4 was supplied. Conversely, L-NNA was strictly a reversible inhibitor of iNOS (Ki = 8.1 µM) with no inactivation at concentrations up to 25 µM, while L-NMMA acted as a mechanism-based irreversible inactivator of iNOS (kinact = 0.042 min⁻¹, KI = 2.6 µM) [1]. Thus, L-NNA and L-NMMA display diametrically opposite isoform inactivation profiles.

NOS enzymology mechanism-based inhibition nitric oxide signaling

In Vivo Hypertensive Potency: L-NNA Is 87-Fold More Potent Than L-NMMA at Elevating Systemic Arterial Pressure

In a direct comparative study in free-moving, unanesthetized normotensive rats, Vargas et al. (1991) established dose-response relationships for the hypertensive effects of three arginine-based NOS inhibitors [1]. L-NNA, L-NMMA, and L-NAA were administered intravenously, and mean arterial pressure was recorded. Dose-response analysis demonstrated that L-NNA was 87 times more potent than L-NMMA and 230 times more potent than L-NAA at producing equivalent increases in arterial pressure [1]. In isolated rat aortic rings, L-NNA was 30 times more potent than either L-NMMA or L-NAA at inhibiting acetylcholine-stimulated, endothelium-dependent vasorelaxation [1]. This large potency gap in vivo is consistent with L-NNA's time-dependent inactivation mechanism, which produces cumulative NOS blockade that is not achieved by the rapidly reversible L-NMMA.

cardiovascular pharmacology in vivo NOS inhibition blood pressure regulation

Isoform Selectivity: L-NNA Discriminates Constitutive NOS from iNOS by ~110–300-Fold, Unlike L-NMMA Which Shows Only ~5–6-Fold Selectivity

L-NNA exhibits marked selectivity for the constitutive NOS isoforms (nNOS and eNOS) over the inducible isoform (iNOS). Furfine et al. (1993) reported that L-NNA inhibited bovine brain cNOS with a Ki of 15 nM, while inhibition of mouse macrophage iNOS was substantially weaker (Ki = 4.4 µM), representing a ~300-fold selectivity ratio [1]. Garvey et al. (1994) subsequently determined the Ki for purified human placental eNOS as 39 nM [2], yielding an eNOS/iNOS selectivity of approximately 113-fold. By contrast, L-NMMA under comparable assay conditions without preincubation showed Ki values of 0.65 µM (nNOS), 0.7 µM (eNOS), and 3.9 µM (iNOS), providing only a ~5–6-fold selectivity for constitutive over inducible NOS [3]. This ~20–50-fold greater isoform discrimination by L-NNA compared to L-NMMA is critical for experiments that aim to attribute physiological effects specifically to constitutive NOS inhibition.

NOS isoform selectivity constitutive vs. inducible NOS inhibitor profiling

Opposite Effects on NOS Dimerization: L-NNA Promotes Dimer Assembly Whereas L-NMMA Destabilizes the iNOS Dimer

NOS isoforms are only catalytically active as homodimers, and small-molecule inhibitors can differentially affect dimer assembly and stability. Lee et al. (2012) systematically compared the effects of substrate-analogue NOS inhibitors on dimerization in intact cells [1]. L-NNA (and its methyl ester L-NAME) significantly increased dimerization of both iNOS and eNOS in their respective cellular models—RAW264.7 macrophages stimulated with LPS/IFN-γ for iNOS, and endothelial cells for eNOS. In striking contrast, L-NMMA not only inhibited iNOS dimerization but also actively destabilized pre-existing iNOS dimers, an effect that was highly correlated with suppression of NO production and could be reversed by excess L-arginine [1]. Aminoguanidine showed a partial dimerization-promoting effect similar to L-NNA, while other inhibitors (L-NIO, L-NIL, 1400W) did not alter dimerization [1]. This dimer-stabilizing property of L-NNA is unique among the commonly used arginine-based NOS inhibitors and represents a mechanistically distinct mode of influencing NOS biology.

NOS quaternary structure dimerization allosteric regulation

Direct-Acting Inhibitor vs. Prodrug: L-NNA Eliminates the Esterase-Dependent Activation Variable Inherent to L-NAME

L-NAME (Nω-nitro-L-arginine methyl ester) is not itself an active NOS inhibitor; it is a prodrug that must undergo hydrolysis of its methyl ester by cellular esterases to generate the active inhibitory species—which is L-NNA [1]. This bioactivation step introduces several experimental confounds: (i) inter-individual and inter-species variability in plasma and tissue esterase activity, (ii) potential saturation of esterase-mediated hydrolysis at high doses, and (iii) the possibility that a fraction of administered L-NAME is excreted or metabolized before conversion to L-NNA . Cheng et al. (1994) demonstrated in the feline pulmonary vascular bed that L-NNA, L-NAME, and L-NABE produced similar magnitudes of vasoconstrictor response and attenuation of endothelium-dependent vasodilation when administered at equivalent intravenous doses (100 mg/kg), confirming that L-NNA is the final common active species [2]. By using L-NNA directly, investigators bypass the esterase-dependent activation step, achieving more predictable pharmacokinetics and eliminating a source of inter-experiment variability.

prodrug activation esterase variability experimental reproducibility

Validated Research Applications of L-NNA (CAS 2149-70-4) Supported by Comparative Evidence


In Vivo Cardiovascular Studies Requiring Sustained, High-Potency Constitutive NOS Blockade

L-NNA is the inhibitor of choice for rodent models of chronic NOS inhibition-induced hypertension, where its 87-fold greater in vivo potency over L-NMMA [1] and its long terminal plasma half-life of approximately 20 hours (with a mean residence time of 31.7 hours in rats) [2] enable sustained blood pressure elevation with manageable dosing regimens. Its high selectivity for constitutive NOS over iNOS (~110–300-fold) [3] minimizes confounding iNOS inhibition in models where inflammatory induction of iNOS may occur concurrently. Investigators using the L-NNA drinking water model (e.g., 0.25 g/L) have reproducibly achieved significant systolic blood pressure elevation within 4 days [2], a protocol now well-established for evaluating antihypertensive candidates.

Neuroprotection and Spinal Cord Injury Research Requiring Differential Constitutive NOS Inhibition

In a comparative spinal cord injury (SCI) study, Sharma et al. (2005) demonstrated that 7-day pretreatment with L-NNA attenuated SCI-induced NOS upregulation, blood-spinal cord barrier breakdown, edema formation, and cell injury, with corresponding improvement in motor function (Tarlov scale) [4]. Critically, neither L-NAME nor L-NMMA produced significant motor function improvement under identical conditions, indicating that the specific pharmacological profile of L-NNA—time-dependent nNOS/eNOS inactivation without iNOS inactivation—is essential for neuroprotective efficacy in this model [4]. This evidence positions L-NNA as the standard NOS inhibitor for CNS trauma and ischemia-reperfusion studies where neuroprotection is the primary endpoint.

Experimental Discrimination Between Constitutive and Inducible NOS in Inflammation and Sepsis Models

Because L-NNA inactivates nNOS and eNOS (kinact = 0.083 and 0.047 min⁻¹, respectively) but is strictly a low-potency, reversible inhibitor of iNOS (Ki = 8.1 µM, no inactivation) [5], it serves as a pharmacological tool to isolate the contribution of constitutive NOS isoforms in mixed inflammatory contexts. This is particularly valuable in sepsis research, where iNOS is massively upregulated and contributes to pathological vasodilation. Using L-NNA (rather than nonselective L-NMMA, which irreversibly inactivates iNOS [5]), investigators can selectively block constitutive NOS-dependent vascular tone while leaving iNOS activity intact, allowing cleaner dissection of isoform-specific contributions to hemodynamic collapse.

Protocols Where Prodrug Activation Variability Must Be Eliminated for Reproducibility

For experiments requiring precise control over the onset and magnitude of NOS inhibition—such as isolated organ perfusion, platelet aggregation assays, or protocols involving species with poorly characterized esterase activity—L-NNA is preferred over L-NAME because it is the direct active inhibitor and does not depend on variable esterase-mediated hydrolysis . Although L-NNA has lower aqueous solubility than L-NAME, it can be solubilized in PBS (pH 7.2, up to 1 mg/mL) or alkaline solution for in vitro use . In the pulmonary vascular bed of the intact-chest cat, L-NNA and L-NAME produced equivalent NOS inhibition at the same i.v. dose (100 mg/kg), confirming that L-NNA is the active species and that the ester prodrug offers no intrinsic potency advantage [6].

Quote Request

Request a Quote for Arginine, N(G)-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.